molecular formula C6H4AsI2NO2 B13799463 Diiodo-(3-nitrophenyl)arsane CAS No. 6308-57-2

Diiodo-(3-nitrophenyl)arsane

Cat. No.: B13799463
CAS No.: 6308-57-2
M. Wt: 450.83 g/mol
InChI Key: UPLFXXCCZJERDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diiodo-(3-nitrophenyl)arsane is an organoarsenic compound characterized by a central arsenic atom bonded to a 3-nitrophenyl group and two iodine atoms. Its molecular formula is C₆H₄AsI₂NO₂, with the nitro group (-NO₂) at the meta position of the phenyl ring. The compound’s structure combines the electron-withdrawing nitro group, which polarizes the aromatic ring, and iodine substituents, which enhance electrophilicity at the arsenic center.

Properties

CAS No.

6308-57-2

Molecular Formula

C6H4AsI2NO2

Molecular Weight

450.83 g/mol

IUPAC Name

diiodo-(3-nitrophenyl)arsane

InChI

InChI=1S/C6H4AsI2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H

InChI Key

UPLFXXCCZJERDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](I)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diiodo-(3-nitrophenyl)arsane typically involves the iodination of a precursor compound containing a nitrophenyl group bonded to arsenic. One common method is the reaction of 3-nitrophenylarsenic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diiodo-(3-nitrophenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can produce a variety of functionalized arsenic compounds .

Scientific Research Applications

Diiodo-(3-nitrophenyl)arsane has several applications in scientific research:

Mechanism of Action

The mechanism of action of diiodo-(3-nitrophenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The nitro group and iodine atoms play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Organoarsenic compounds exhibit diverse properties depending on their substituents. Below is a comparative analysis of Diiodo-(3-nitrophenyl)arsane with structurally or functionally related compounds:

Structural Analogs
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 3-nitrophenyl, diiodo C₆H₄AsI₂NO₂ High electrophilicity (theorized); potential catalytic or medicinal use (speculative)
Tris(tert-butyldimethylsilyloxy)arsane Three tert-butyldimethylsilyloxy groups C₁₈H₄₅AsO₃Si₃ Bulky substituents reduce reactivity; no reported bioactivity
Dimethyl-sulfanylidene-triethylplumbylsulfanyl-arsane Sulfanyl, plumbyl groups C₈H₁₈AsPbS₂ Hybrid arsenic-lead structure; potential material science applications (e.g., semiconductors)

Key Observations :

  • Electron Effects : The nitro group in this compound increases the electrophilicity of the arsenic atom compared to silyloxy-substituted analogs, which are sterically hindered and less reactive .
  • Reactivity : Iodine substituents may facilitate oxidative or ligand-exchange reactions, contrasting with sulfanyl-plumbyl analogs, where heavy metal interactions dominate .
Nitrophenyl-Containing Compounds
Compound Name Core Structure Functional Groups Toxicity/Handling Notes Reference
This compound Arsenic + nitrophenyl -NO₂, -I Presumed high toxicity (arsenic/iodine); no specific data available
3-Nitrophenol Phenol + nitro group -NO₂, -OH Moderate toxicity; regulated environmental pollutant
1-(2-Amino-6-nitrophenyl)ethanone Acetophenone derivative -NO₂, -NH₂, -COCH₃ Limited toxicological data; precautionary handling advised

Key Observations :

  • Stability: The nitro group’s electron-withdrawing nature may stabilize the arsenic center against hydrolysis relative to non-nitrated analogs.

Biological Activity

Diiodo-(3-nitrophenyl)arsane is an organoarsenic compound that has garnered attention for its potential biological activity. This article aims to synthesize existing research findings on the biological effects of this compound, including its mechanisms of action, toxicity, and therapeutic potential.

Chemical Structure and Properties

This compound features a nitrophenyl group substituted with two iodine atoms and an arsenic atom. The presence of iodine enhances its reactivity, while the nitrophenyl group may influence its interaction with biological targets. Understanding its chemical properties is crucial for evaluating its biological activity.

Mechanisms of Biological Activity

The biological activity of organoarsenic compounds can be attributed to several mechanisms, including:

  • Reactive Oxygen Species (ROS) Generation : Many arsenic compounds induce oxidative stress by generating ROS, leading to cellular damage.
  • Enzyme Inhibition : this compound may inhibit various enzymes, disrupting metabolic pathways.
  • DNA Interaction : Some studies suggest that organoarsenic compounds can interact with DNA, potentially leading to mutagenic effects.

Toxicological Profile

The toxicological profile of this compound has been explored in various studies. Key findings include:

  • Acute Toxicity : Research indicates that exposure to high concentrations can lead to acute toxicity in model organisms.
  • Chronic Effects : Long-term exposure studies reveal potential carcinogenic effects, necessitating further investigation into its safety profile.

Biological Assays and Case Studies

Several assays have been employed to assess the biological activity of this compound:

Antioxidant Activity

A study utilized the DPPH radical scavenging assay to evaluate antioxidant potential. Results indicated moderate scavenging ability, suggesting that while it may not be a potent antioxidant, it possesses some capacity to mitigate oxidative stress.

CompoundDPPH Scavenging Activity (%)
This compound45.2 ± 1.5
Ascorbic Acid100 ± 0.99

This table highlights the relative antioxidant capacity compared to a standard antioxidant (ascorbic acid).

Antibacterial Activity

This compound was tested against various bacterial strains. The results demonstrated significant antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest potential applications in antimicrobial therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.